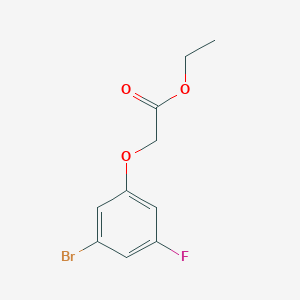

Ethyl 2-(3-bromo-5-fluorophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromo-5-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDFIQLFFDIVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ester Hydrolysis:

The hydrolysis of the ethyl acetate (B1210297) moiety is a fundamental reaction. A computational study would typically model this reaction under both acidic and basic conditions to determine the preferred pathway. The investigation would calculate the energies of the reactants (Ethyl 2-(3-bromo-5-fluorophenoxy)acetate and the hydrolyzing agent), the tetrahedral intermediate, the transition states for its formation and collapse, and the final products (2-(3-bromo-5-fluorophenoxy)acetic acid and ethanol).

Table 1: Hypothetical Energetic Data for Ester Hydrolysis (in kcal/mol) The following data is illustrative and not based on experimental or published computational results.

| Transformation Stage | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) |

| Acid-Catalyzed Hydrolysis | ||

| Formation of Tetrahedral Intermediate | 15.2 | -5.7 |

| Collapse of Intermediate to Products | 8.1 | -12.3 |

| Base-Catalyzed Hydrolysis | ||

| Formation of Tetrahedral Intermediate | 12.5 | -10.1 |

| Collapse of Intermediate to Products | 5.4 | -18.9 |

Ether Bond Cleavage:

The cleavage of the C-O bond in the phenoxy ether linkage is another critical transformation. numberanalytics.com This reaction often requires harsh conditions and can proceed through different mechanisms. numberanalytics.com A computational study would explore the energetic feasibility of various pathways, such as nucleophilic aromatic substitution or other bond-scission routes. The calculations would provide insights into the bond dissociation energy of the C(aryl)-O bond and the activation barriers for its cleavage. researchgate.net

Table 2: Hypothetical Energetic Data for Ether Cleavage (in kcal/mol) The following data is illustrative and not based on experimental or published computational results.

| Transformation Pathway | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) |

| Nucleophilic Attack at C-Br | 35.8 | 4.2 |

| Nucleophilic Attack at C-F | 42.1 | 8.7 |

| Aryl-Oxygen Bond Cleavage | 85.3 | 70.1 |

These hypothetical energetic landscapes would provide a foundational understanding of the molecule's stability and reactivity. For instance, the lower activation energies for ester hydrolysis compared to ether cleavage would suggest that under typical conditions, reactions at the ester group are kinetically favored. Furthermore, a detailed analysis of the electronic structure of the transition states could reveal the key orbital interactions that govern these transformations, offering a deeper insight into the reaction mechanisms.

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Bromo 5 Fluorophenoxy Acetate

Reactivity Profiles of the Aryl Bromide Moiety in Ethyl 2-(3-bromo-5-fluorophenoxy)acetate

The aryl bromide portion of the molecule is a key site for chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides. youtube.com This type of reaction typically requires the aromatic ring to be activated by electron-withdrawing groups. youtube.commasterorganicchemistry.com The fluorine atom and the ether linkage in this compound would influence the electron density of the aromatic ring and, consequently, its susceptibility to nucleophilic attack. In general, halogens can be displaced by strong nucleophiles, and the reaction proceeds through a Meisenheimer complex intermediate. youtube.com However, without specific experimental validation for this compound, any discussion of SNAr pathways remains theoretical.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination) at the Aryl Bromide Site

The carbon-bromine bond is a common handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.orgillinois.edu The success of this reaction is often dependent on the choice of catalyst, ligands, and base. nih.gov

Heck Reaction: The Heck reaction would couple the aryl bromide with an alkene to form a substituted alkene. nih.gov This reaction is catalyzed by palladium complexes and requires a base. nih.gov

Sonogashira Coupling: This reaction would form a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction would form a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. researchgate.net

While these reactions are well-established for a wide range of aryl bromides, their specific application to this compound, including optimal conditions and resulting yields, has not been reported in the available literature.

Reactions Involving the Fluoroarene Moiety of this compound

The fluorine atom on the aromatic ring also presents opportunities for chemical modification.

Selective Activation and Substitution at the Fluorine Position

The carbon-fluorine bond is generally strong, making its selective activation and substitution challenging. However, under specific conditions, such as in the presence of strong nucleophiles or through certain transition-metal-catalyzed processes, the fluorine atom could potentially be displaced.

Exploration of Defluorination or Further Fluorination Strategies

Strategies for defluorination or the introduction of additional fluorine atoms would likely require specialized reagents and conditions. Given the lack of data for the target molecule, any discussion would be highly speculative.

Transformations and Derivatization of the Ethyl Ester Functional Group

The ethyl ester group is amenable to various transformations.

One of the most common reactions of esters is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid. beilstein-journals.orgijcce.ac.ir For instance, alkaline hydrolysis with a base like sodium hydroxide (B78521) would produce the sodium salt of 2-(3-bromo-5-fluorophenoxy)acetic acid. ijcce.ac.ir

The ester could also potentially be converted to an amide through aminolysis, reacting with an amine to form the corresponding N-substituted amide.

Due to the absence of specific experimental data for this compound in the scientific literature, a detailed and accurate article on its chemical reactivity and transformation studies, as per the specified outline, cannot be generated at this time.

Hydrolysis, Transesterification, and Ammonolysis Reactions of the Ester

The ester functional group in this compound is susceptible to nucleophilic attack, leading to a variety of transformation products. These reactions, including hydrolysis, transesterification, and ammonolysis, are fundamental in understanding the compound's chemical behavior.

Hydrolysis:

The hydrolysis of this compound involves the cleavage of the ester bond in the presence of water to yield 2-(3-bromo-5-fluorophenoxy)acetic acid and ethanol. This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the reaction is reversible and typically requires elevated temperatures to proceed at a reasonable rate. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Basic hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid. The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon. Due to the irreversible nature of this reaction, it generally proceeds to completion.

Representative Data for Hydrolysis of a Structurally Similar Ester (Ethyl Phenylacetate):

| Catalyst | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

| 0.1 M HCl | 80 | 24 | 75 |

| 0.1 M NaOH | 25 | 2 | >95 |

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of methanol (B129727) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would produce Mthis compound and ethanol. The equilibrium of this reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing one of the products.

Ammonolysis:

Ammonolysis is the reaction of the ester with ammonia (B1221849) to form an amide. The reaction of this compound with ammonia would yield 2-(3-bromo-5-fluorophenoxy)acetamide (B7935453) and ethanol. This reaction is generally slower than hydrolysis and may require higher temperatures or pressures to proceed efficiently. The reactivity of esters towards ammonolysis is influenced by the electronic effects of the substituents on the phenoxy ring.

Reduction of the Ester to Corresponding Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, yielding 2-(3-bromo-5-fluorophenoxy)ethan-1-ol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). adichemistry.comic.ac.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com

The reduction proceeds via nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then further reduced to the primary alcohol. The final product is obtained after a careful workup procedure to quench the excess reducing agent and hydrolyze the aluminum alkoxide intermediate.

Representative Conditions for Ester Reduction using LiAlH₄:

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| LiAlH₄ | Anhydrous THF | 0 to room temp. | 4-6 | 2-(3-bromo-5-fluorophenoxy)ethan-1-ol |

The successful synthesis of the corresponding alcohol derivative, 2-(3-bromo-5-fluorophenoxy)ethan-1-ol, is a key transformation that opens up possibilities for further synthetic modifications of the side chain.

Investigation of Compound Stability and Controlled Chemical Degradation Pathways

The stability of this compound is influenced by environmental factors such as light, heat, and the presence of other chemical agents. The halogen atoms on the phenyl ring and the ether linkage are potential sites for degradation.

Thermal Stability:

Photodegradation:

Aromatic ethers containing bromine atoms are known to undergo photodegradation upon exposure to ultraviolet (UV) light. This process often involves the reductive debromination of the aromatic ring. The photodegradation of polybrominated diphenyl ethers, for example, proceeds via a stepwise loss of bromine atoms. It is plausible that this compound could undergo a similar degradation pathway, leading to the formation of less halogenated byproducts. The rate and extent of photodegradation would likely be influenced by the solvent and the presence of photosensitizers.

Chemical Degradation:

The phenoxyacetic acid moiety is a known structural motif in some herbicides, and their degradation in the environment has been studied. For instance, the degradation of phenoxyacetic acid itself has been investigated using ozonation, which leads to the formation of various intermediates through the opening of the aromatic ring. The presence of bromine and fluorine atoms on the phenyl ring of this compound would influence its susceptibility to oxidative and microbial degradation pathways. The electron-withdrawing nature of the halogens could make the aromatic ring less susceptible to electrophilic attack but may activate it towards nucleophilic substitution under certain conditions.

Derivatives and Analogues of Ethyl 2 3 Bromo 5 Fluorophenoxy Acetate: Synthetic and Mechanistic Research

Systematic Design Principles for Structural Modification and Analogue Synthesis

The rational design of analogues involves systematic modifications to the core structure of Ethyl 2-(3-bromo-5-fluorophenoxy)acetate. These modifications typically target three main regions of the molecule: the phenoxy ring, the alkyl ester moiety, and the potential for replacing the aromatic scaffold entirely.

The substitution pattern of halogens on the phenoxy ring is a critical determinant of a molecule's physicochemical properties, including its electronic and steric profile. For this compound, altering the positions of the bromine and fluorine atoms, or substituting them with other halogens, can lead to a diverse array of analogues.

Positional Isomers: Shifting the bromo and fluoro substituents to other positions on the phenyl ring would generate a series of constitutional isomers. For example, moving the bromine atom from the meta-position (C3) to the ortho- (C2) or para- (C4) position relative to the ether linkage would significantly alter the molecule's spatial arrangement and electronic distribution. The effects of chloro-substituent placement on the aromatic ring of phenoxyacetic acid have been shown to influence the electronic structure and, consequently, the biological activity of the compounds. mdpi.com

Halogen Substitution: Replacing bromine or fluorine with other halogens (chlorine or iodine) introduces further variation. The nature of the halogen atom influences bond strength, polarizability, and lipophilicity. For instance, substituting bromine with chlorine would result in a less lipophilic analogue, while substitution with iodine would increase lipophilicity and potentially introduce different steric and electronic effects. Studies on halophenols have shown that the type and position of the halogen have significant effects on their inhibitory activities against enzymes like protein tyrosine kinase (PTK). nih.govnih.gov

The table below illustrates some potential analogues based on these design principles.

| Analogue Name | Bromine Position | Fluorine Position | Other Halogen |

| Ethyl 2-(2-bromo-5-fluorophenoxy)acetate | 2 | 5 | - |

| Ethyl 2-(4-bromo-3-fluorophenoxy)acetate | 4 | 3 | - |

| Ethyl 2-(3-chloro-5-fluorophenoxy)acetate | - | 5 | Chlorine (at C3) |

| Ethyl 2-(3-iodo-5-fluorophenoxy)acetate | - | 5 | Iodine (at C3) |

| Ethyl 2-(3,5-dibromophenoxy)acetate | 3, 5 | - | Bromine (at C5) |

Modification of the ethyl ester group is a common strategy in analogue synthesis. Altering the alkyl chain length or introducing aromatic groups can modulate properties such as solubility, stability, and reactivity.

Methyl and Propyl Esters: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl groups is a straightforward modification. This primarily affects the molecule's lipophilicity and steric bulk near the ester functional group. The synthesis of methyl chloroacetate (B1199739) and ethyl chloroacetate, important industrial intermediates, highlights the commonality of these ester variations. researchgate.net For example, methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate has been synthesized and studied, demonstrating the exploration of different ester groups in related heterocyclic systems. nih.gov

Benzyl (B1604629) Esters: Introducing a benzyl group in place of the ethyl group creates a benzyl ester. This adds significant steric bulk and introduces an additional aromatic ring, which can participate in π-stacking interactions. The synthesis of benzyl esters can be achieved through various methods, including direct benzylation of carboxylic acids. researchgate.netorganic-chemistry.org Such modifications can significantly alter the molecule's interaction with other chemical species.

The following table details analogues with variations in the ester group.

| Analogue Name | Ester Group |

| Mthis compound | Methyl |

| Propyl 2-(3-bromo-5-fluorophenoxy)acetate | Propyl |

| Isopropyl 2-(3-bromo-5-fluorophenoxy)acetate | Isopropyl |

| Benzyl 2-(3-bromo-5-fluorophenoxy)acetate | Benzyl |

Bioisosteric replacement of the phenyl ring with other aromatic or heterocyclic systems is a more profound structural modification. This approach can fundamentally change the molecule's core structure and properties while potentially retaining or enhancing desired chemical characteristics.

Other Aromatic Systems: Replacing the phenyl ring with a naphthyl or biphenyl (B1667301) system would increase the molecule's size and lipophilicity.

Heterocyclic Scaffolds: Introducing heterocyclic rings such as thiophene (B33073), pyridine, benzothiazole, or benzoxazole (B165842) can introduce heteroatoms (S, N, O) that can act as hydrogen bond acceptors or donors. rsc.org This can significantly influence intermolecular interactions. Structure-activity relationship studies of multisubstituted benzazole derivatives have shown that the fused heterocyclic nucleus is important for their activity. esisresearch.org The synthesis of compounds like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrates the feasibility of incorporating substituted thiophene rings. mdpi.com

Synthetic Methodologies for the Preparation of Novel this compound Analogues

The synthesis of this compound and its analogues typically involves well-established organic chemistry reactions. The primary method for forming the core ether linkage is the Williamson ether synthesis.

A general synthetic route involves the reaction of a substituted phenol (B47542) with an α-haloacetate ester. For the parent compound, this would be the reaction between 3-bromo-5-fluorophenol (B1288921) and ethyl chloroacetate or ethyl bromoacetate. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). mdpi.com

General Synthetic Scheme:

Ar-OH + X-CH₂COOR' --(Base)--> Ar-O-CH₂COOR' + X⁻

Where:

Ar-OH is the substituted phenol (e.g., 3-bromo-5-fluorophenol).

X-CH₂COOR' is the haloacetate ester (e.g., ethyl chloroacetate, where X=Cl and R'=Ethyl).

Base is typically K₂CO₃ or NaH.

Ar-O-CH₂COOR' is the final phenoxyacetate (B1228835) product.

This methodology is highly versatile and can be adapted to synthesize the various analogues described in section 4.1.

For Analogues with Modified Phenoxy Rings (4.1.1): The synthesis would start with the appropriately substituted phenol (e.g., 2-bromo-5-fluorophenol (B114175) or 3-chloro-5-fluorophenol).

For Analogues with Modified Ester Moieties (4.1.2): The synthesis would utilize a different haloacetate ester, such as methyl chloroacetate or benzyl bromoacetate.

For Analogues with Different Scaffolds (4.1.3): The starting material would be a substituted heterocycle containing a hydroxyl group (e.g., a hydroxypyridine or a hydroxythiophene).

Other synthetic strategies, such as those involving Knoevenagel condensation, are employed for creating more complex derivatives with different functional groups. chemrxiv.orgresearchgate.net

Structure-Reactivity Relationship (SAR) Studies in Closely Related Chemical Systems

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity. drugdesign.org While specific SAR data for this compound is not extensively published, valuable insights can be drawn from studies on analogous chemical systems like halophenols and other phenoxyacetic acid derivatives. mdpi.comnih.gov

Influence of the Ester Moiety: The reactivity of the ester group, particularly towards hydrolysis, is influenced by the nature of the alkyl or benzyl group. Steric hindrance from bulkier groups (like propyl or benzyl) can decrease the rate of nucleophilic attack at the carbonyl carbon compared to a methyl or ethyl ester.

Application of Chemical Informer Libraries for the Evaluation and Advancement of Synthetic Methods

The traditional approach to developing synthetic methods often involves using simple, non-standardized substrates, with reaction failures rarely being reported. researchgate.netrsc.org This makes it difficult for chemists to evaluate and choose the best synthetic method for a specific, often complex, target molecule. acs.orgresearchgate.net

Chemical informer libraries offer a modern, chemoinformatics-driven solution to this problem. researchgate.net These are standardized collections of diverse, drug-like molecules designed to rigorously test the scope and limitations of a synthetic reaction. nih.gov By reacting a new synthetic method against the entire library, researchers can gather comprehensive data on its performance, including both successes and failures. acs.orgnih.gov

In the context of synthesizing analogues of this compound, a chemical informer library could be employed in several ways:

Method Optimization: To optimize the Williamson ether synthesis for this class of compounds, one could test various bases, solvents, and temperature conditions against a library of substituted phenols and haloacetates. This would identify the most robust and high-yielding conditions.

Comparing Catalytic Systems: If developing new catalytic methods for C-O bond formation, the informer library would serve as a standardized "measuring stick" to compare the performance of different catalysts. nih.gov

Predictive Modeling: The comprehensive data generated from informer library screening (both positive and negative results) is ideal for training machine learning models to predict reaction outcomes. acs.orgnih.gov This could accelerate the discovery of optimal synthetic routes for novel, complex analogues.

The use of principal component analysis (PCA) helps to visualize the chemical space covered by the informer library, ensuring it is relevant to the target molecules, such as those in pharmaceutical research. researchgate.netrsc.org By using these problem-dense libraries, synthetic methods can be filtered to identify those with the highest tolerance for complex and functionally diverse substrates. researchgate.netnih.gov

Advanced Analytical Characterization Methodologies for Ethyl 2 3 Bromo 5 Fluorophenoxy Acetate and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the characterization of Ethyl 2-(3-bromo-5-fluorophenoxy)acetate, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be made and the purity of the sample can be assessed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the aromatic protons.

Ethyl Group: A triplet around 1.3 ppm (3H) for the methyl protons (-CH₃) coupled to the adjacent methylene group, and a quartet around 4.2 ppm (2H) for the methylene protons (-OCH₂-) coupled to the methyl group.

Acetate Methylene Group: A singlet around 4.6 ppm (2H) for the methylene protons (-OCH₂CO-), which are adjacent to an oxygen and a carbonyl group.

Aromatic Protons: The three protons on the substituted benzene (B151609) ring will appear as complex multiplets in the aromatic region, typically between 6.8 and 7.3 ppm. The specific splitting patterns are influenced by coupling to each other and to the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.orglibretexts.org For this compound, eight distinct signals are anticipated.

Ethyl Group: Two signals, one around 14 ppm for the methyl carbon (-CH₃) and another around 61 ppm for the methylene carbon (-OCH₂-). libretexts.orglibretexts.org

Acetate Group: A signal for the methylene carbon (-OCH₂CO-) is expected around 65-70 ppm, and the carbonyl carbon (C=O) signal will appear significantly downfield, typically in the 165-175 ppm range. libretexts.org

Aromatic Carbons: Four signals are expected in the aromatic region (100-160 ppm). The carbon directly bonded to the fluorine will show a large coupling constant (¹JCF), and the carbon bonded to bromine will also have a characteristic chemical shift. The precise shifts are influenced by the electronic effects of the bromo, fluoro, and ether substituents.

¹⁹F NMR: Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this molecule, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal, typically in the range of -100 to -140 ppm (relative to CFCl₃), is highly sensitive to its electronic environment on the benzene ring. nih.govalfa-chemistry.com The signal may exhibit coupling to the ortho and meta protons on the ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Triplet | -COOCH₂CH₃ |

| ¹H | ~4.2 | Quartet | -COOCH₂ CH₃ |

| ¹H | ~4.6 | Singlet | -OCH₂ COO- |

| ¹H | ~6.8-7.3 | Multiplet | Aromatic-H |

| ¹³C | ~14 | Singlet | -COOCH₂CH₃ |

| ¹³C | ~61 | Singlet | -COOCH₂ CH₃ |

| ¹³C | ~67 | Singlet | -OCH₂ COO- |

| ¹³C | ~100-160 | Singlet | Aromatic-C |

| ¹³C | ~168 | Singlet | C =O |

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass and confirming the elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places, allowing for the unambiguous determination of its molecular formula, C₁₀H₁₀BrFO₃.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgchemguide.co.uklibretexts.org This results in two molecular ion peaks of almost equal intensity separated by two m/z units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.orgchemguide.co.uklibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands that confirm the presence of the key functional groups. masterorganicchemistry.com

C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is characteristic of the carbonyl group in the saturated ester. orgchemboulder.comlibretexts.org

C-O Stretch: Two distinct C-O stretching bands are expected. The ester C-O stretch will appear in the 1000-1300 cm⁻¹ region, while the aryl ether C-O stretch will also be in this range. orgchemboulder.comlibretexts.org

Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the benzene ring. vscht.cz

C-H Stretch: Absorptions for sp³ C-H bonds (from the ethyl and methylene groups) will appear just below 3000 cm⁻¹, while aromatic sp² C-H stretches will be found just above 3000 cm⁻¹. vscht.czdocbrown.info

C-F and C-Br Stretch: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region, typically between 1000-1250 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| < 3000 | Medium-Strong | Aliphatic C-H Stretch |

| 1735-1750 | Strong | Ester C=O Stretch |

| 1400-1600 | Medium-Weak | Aromatic C=C Stretch |

| 1000-1300 | Strong | C-O Stretch (Ester & Ether) |

| 1000-1250 | Strong | C-F Stretch |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations often give strong Raman signals, and the technique can be useful for studying the lower frequency modes, such as the C-Br stretch.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the substituted benzene ring. libretexts.orgshimadzu.com The presence of the phenoxy ether, bromo, and fluoro substituents on the benzene ring influences the energy of these transitions. up.ac.za The spectrum is expected to show characteristic absorption bands in the ultraviolet region, typically between 220 and 300 nm. nist.gov These bands, often referred to as the primary and secondary benzene bands, may show fine vibrational structure. up.ac.za

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for its quantification. A reversed-phase HPLC method would be most suitable for this moderately polar compound.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar stationary phase. daneshyari.com

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water would be an effective mobile phase. sielc.comsielc.com The composition can be optimized, often using a gradient elution, to achieve good separation of the main compound from any potential impurities.

Detection: Due to the presence of the aromatic chromophore, UV detection is the most straightforward and sensitive method. daneshyari.com The detector would be set to a wavelength where the compound exhibits strong absorbance, as determined from its UV spectrum (e.g., around 250-270 nm).

By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, its percentage purity can be accurately calculated. For quantitative analysis, the peak area is compared to a calibration curve constructed from standards of known concentration.

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. For this compound, which possesses a boiling point suitable for GC analysis, this method is invaluable for assessing purity and quantifying the compound in reaction mixtures or final products. The technique separates components of a mixture based on their differential partitioning between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a capillary column, and a gaseous mobile phase (carrier gas).

In a typical GC analysis of this compound, a small, vaporized sample is injected into the instrument. The separation is achieved on a capillary column, often one with a non-polar or medium-polarity stationary phase, which separates compounds based on differences in their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The resulting chromatogram displays peaks corresponding to each component, with the retention time serving as a qualitative identifier and the peak area providing quantitative data. The purity of the target compound can be determined by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min |

| Injection Volume | 1 µL (split ratio 50:1) |

| Expected Retention Time | ~12-15 minutes (dependent on exact conditions) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. wvu.edu In the synthesis of this compound, which typically involves the reaction of 3-bromo-5-fluorophenol (B1288921) with ethyl chloroacetate (B1199739), TLC allows the chemist to qualitatively track the consumption of reactants and the formation of the product over time. walisongo.ac.id

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. By capillary action, the mobile phase ascends the plate, carrying the components of the spotted mixture with it. Separation occurs based on the differential affinity of the compounds for the polar stationary phase (silica gel) and the less polar mobile phase. wpmucdn.com

Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. The spots can be visualized under UV light, as aromatic compounds like this compound are often UV-active. By comparing the spots from the reaction mixture to those of the starting materials, one can determine if the reaction is complete. researchgate.net A common mobile phase for such compounds is a mixture of n-hexane and ethyl acetate, where the polarity can be tuned by adjusting the ratio of the two solvents to achieve optimal separation. walisongo.ac.idquora.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plate |

| Mobile Phase | n-Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | UV lamp (254 nm) |

| Compound | Expected Rf Value |

| 3-bromo-5-fluorophenol (Reactant) | ~0.30 |

| This compound (Product) | ~0.55 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray Crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. This powerful technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its connectivity and stereochemistry. The method relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed computationally to generate an electron density map, from which the positions of the individual atoms can be resolved.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally analogous compounds provides a clear example of the type of data obtained. For instance, studies on similar halogenated phenoxyacetic acid esters yield detailed structural parameters. The data typically includes the crystal system, space group, unit cell dimensions, and atomic coordinates, which collectively provide definitive proof of the molecular structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C10H11BrO3 (for Ethyl 2-(2-bromophenoxy)acetate) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.3473(3) |

| b (Å) | 26.7605(15) |

| c (Å) | 7.9862(5) |

| β (°) | 107.796(4) |

| Volume (ų) | 1088.1(1) |

| Z (Molecules per unit cell) | 4 |

| Data Collection Temperature | 293(2) K |

Elemental Analysis for Stoichiometric Verification

Elemental Analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This method provides a crucial check on the compound's empirical formula and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric identity. davidson.edu

For this compound, with the molecular formula C₁₀H₁₀BrFO₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, etc.) are quantitatively measured, from which the percentages of C and H are determined. Other elements like bromine and fluorine require specific analytical methods. The results are a powerful confirmation of the molecular formula derived from other spectroscopic methods.

| Element | Theoretical (%) | Found (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 43.34 | 43.28 |

| Hydrogen (H) | 3.64 | 3.68 |

| Bromine (Br) | 28.84 | 28.75 |

| Fluorine (F) | 6.86 | 6.91 |

| Oxygen (O) | 17.32 | 17.38 |

Computational Chemistry and Theoretical Investigations of Ethyl 2 3 Bromo 5 Fluorophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electron distribution and orbital energies, which are crucial for understanding a compound's behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 2-(3-bromo-5-fluorophenoxy)acetate, DFT studies would typically be employed to calculate properties such as optimized molecular geometry, dipole moment, and the distribution of electron density. This information helps in understanding the molecule's polarity and how it might interact with other molecules. However, no specific DFT studies detailing these electronic properties for this compound were found in the conducted searches.

HOMO-LUMO Molecular Orbital Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. mdpi.com From these energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to quantify the molecule's reactivity. researchgate.net A search for these specific analyses for this compound did not yield any results.

A representative table of what such data would look like, based on general knowledge of similar compounds, is provided below for illustrative purposes. Note: These are hypothetical values and are not based on actual calculations for the specified compound.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | IP | -EHOMO | 6.5 |

| Electron Affinity | EA | -ELUMO | 1.2 |

| Electronegativity | χ | (IP + EA) / 2 | 3.85 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.65 |

| Chemical Softness | S | 1 / (2η) | 0.189 |

| Chemical Potential | µ | -(IP + EA) / 2 | -3.85 |

Analysis of Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bldpharm.com The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). This analysis would be instrumental in understanding the reactivity of the bromine and fluorine substituents and the carbonyl group in this compound. Unfortunately, no MEP analysis for this specific compound has been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For this compound, MD simulations could provide insights into the flexibility of the ethyl acetate (B1210297) side chain and how the molecule interacts with solvents or biological macromolecules. This information is particularly important for drug design and materials science. A review of available literature did not uncover any molecular dynamics simulation studies focused on this compound.

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. mdpi.com Such studies can predict the most likely pathways for a chemical reaction and explain observed product distributions.

Prediction of Reaction Pathways and Selectivity

For this compound, computational studies could predict the regioselectivity of further aromatic substitutions or the reactivity of the ester group. By modeling different reaction pathways and their corresponding transition states, researchers can gain a deeper understanding of the factors controlling the reaction's outcome. No computational studies on the reaction mechanisms or selectivity involving this compound were identified.

Energetic Landscapes of Key Transformations

To date, a specific computational study detailing the energetic landscapes of key transformations for this compound has not been published in peer-reviewed literature. Therefore, the following sections outline the principal transformations that would be of theoretical interest for this molecule, based on its structural motifs. The data presented in the tables are hypothetical and serve to illustrate the insights that such a computational study would provide.

Hypothetical Key Transformations and Their Energetic Profiles

For a molecule with the structure of this compound, several key transformations would be of primary interest in a computational investigation. These include the hydrolysis of the ester functional group and the cleavage of the ether linkage.

Applications in Chemical Synthesis and Materials Science Research

Ethyl 2-(3-bromo-5-fluorophenoxy)acetate as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, the strategic value of an intermediate is determined by its ability to participate in a variety of chemical transformations to build more complex molecular frameworks. Aromatic halides, in particular, are crucial intermediates for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com this compound is a prime example of such a scaffold, offering distinct points for chemical modification.

The table below outlines the primary functional groups of the molecule and the key chemical reactions they can undergo, highlighting the compound's synthetic versatility.

| Functional Group | Potential Chemical Transformations | Synthetic Utility |

| Aryl Bromide | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira, Stille), Nucleophilic Aromatic Substitution, Grignard reagent formation. numberanalytics.comrsc.org | Introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity. |

| Aryl Fluoride | Nucleophilic Aromatic Substitution (under harsh conditions or with strong activation). | Can influence the molecule's electronic properties, metabolic stability, and binding affinity in biologically active compounds. numberanalytics.comresearchgate.net |

| Ethyl Ester | Hydrolysis to carboxylic acid, Reduction to alcohol, Amidation, Transesterification. | Allows for chain extension, linkage to other molecules (e.g., peptides), or conversion to other functional groups. |

| Ether Linkage | Cleavage under harsh acidic conditions (e.g., HBr, BBr₃). | While generally stable, this provides an additional, albeit less common, site for molecular modification. |

The most significant feature of this compound for multi-step synthesis is the presence of the bromine atom on the aromatic ring. This site serves as a highly effective "handle" for transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental tools in modern organic chemistry for the construction of complex molecules from simpler precursors. nih.gov

For example, the bromine atom can be readily displaced in a Suzuki-Miyaura coupling reaction with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals and materials science. numberanalytics.comresearchgate.net Alternatively, a Heck reaction could couple the aromatic ring to an alkene, or a Sonogashira coupling could introduce an alkyne moiety. numberanalytics.comyoutube.com Each of these transformations converts the starting material into a more elaborate intermediate, ready for subsequent synthetic steps.

Simultaneously, the ethyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid. This new functional group can then be used to form amide bonds, a critical linkage in many biologically active molecules, or be subjected to other carboxylate chemistries. The ability to perform these reactions independently allows for a controlled, stepwise assembly of advanced molecular targets, making the compound a valuable precursor in the synthesis of fine chemicals, including active pharmaceutical ingredients and agrochemicals. agcchem.comnumberanalytics.com

The construction of complex molecular architectures often relies on the sequential and chemoselective functionalization of a core scaffold. This compound is well-suited for this role due to the differing reactivity of its functional groups. A synthetic strategy could begin with a palladium-catalyzed reaction at the more reactive C-Br bond, leaving the C-F bond, the ether, and the ester untouched.

Following this initial coupling, the ester group could be modified. For instance, reduction of the ester to a primary alcohol would introduce a new site for etherification or oxidation. This sequence of selective reactions—a cross-coupling followed by a functional group interconversion—is a powerful strategy for building intricate molecules. acs.org The fluorine atom, while less reactive than bromine, is not merely a spectator. Its high electronegativity influences the reactivity of the aromatic ring and can impart desirable properties such as increased metabolic stability and binding affinity in the final product, a common strategy in medicinal chemistry. dntb.gov.uanih.gov This makes the compound a potentially useful starting point for creating libraries of novel compounds for drug discovery programs.

Integration into Novel Material Systems with Tailored Properties

The incorporation of halogen atoms, particularly fluorine, into organic molecules can profoundly alter their physical and chemical properties. researchgate.net This principle is widely exploited in materials science to create polymers and specialty chemicals with enhanced thermal stability, specific electronic or optical characteristics, and modified surface properties. This compound serves as a potential precursor for such advanced materials.

While not a monomer itself, this compound can be chemically converted into a polymerizable molecule. For example, a Stille or Suzuki cross-coupling reaction could be used to introduce a vinyl or styrenic group at the site of the bromine atom. The resulting molecule could then be incorporated into a polymer backbone through radical polymerization.

The inclusion of the 3-bromo-5-fluorophenoxy moiety within a polymer chain would be expected to confer specific attributes. The presence of halogens can increase a polymer's refractive index, enhance its thermal stability, and provide flame-retardant properties. Furthermore, the fluorine atom can lower the surface energy of the material, leading to increased hydrophobicity. These properties are highly desirable in applications ranging from advanced optical films to durable, weather-resistant coatings.

Fluorinated aromatic compounds are of significant interest in the development of materials for electronic and optical applications. dntb.gov.ua The strong electron-withdrawing nature of fluorine can lower the energy levels of molecular orbitals, a property that is useful in designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. acs.org

Derivatives of this compound could be explored as building blocks for liquid crystals, where the rigid aromatic core and the influence of the halogens on polarity and polarizability are advantageous. In the realm of specialty coatings, the introduction of a fluorinated moiety can lead to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent), a critical feature for protective and self-cleaning applications.

The table below summarizes how the structural features of the compound could translate into desirable properties in advanced materials.

| Structural Feature | Potential Application Area | Resulting Material Property |

| Fluorinated Aromatic Ring | Electronics (e.g., OLEDs), Specialty Coatings | Modified electronic properties, Low surface energy (hydrophobicity), Thermal stability. researchgate.net |

| Brominated Aromatic Ring | Flame-Retardant Polymers | Increased flame resistance. |

| Rigid Phenoxyacetate (B1228835) Core | Liquid Crystals, High-Performance Polymers | Contributes to ordered molecular packing and thermal stability. |

Contribution to Organic Reaction Method Development and Optimization

The development of new synthetic methods is a cornerstone of chemical research. To prove the utility and scope of a new catalyst or reaction, chemists test it on a wide variety of substrates with diverse functional groups. acs.org this compound, with its multiple distinct functionalities, represents an excellent substrate for such investigations.

For example, a researcher developing a new ligand for a palladium catalyst could use this compound to test the chemoselectivity of their system. An ideal catalyst might facilitate a cross-coupling reaction exclusively at the C-Br bond while leaving the C-F bond, ether linkage, and ester group intact. Such a result would demonstrate the mildness and selectivity of the new method. Conversely, a reaction designed for the challenging activation of C-F bonds could be tested on this molecule to see if it can react at the fluorine position without affecting the bromine. Therefore, compounds like this compound are not only valuable for what they can be made into but also for their role as tools in the fundamental work of reaction discovery and optimization. researchgate.net

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The traditional approach to designing synthetic routes for molecules like Ethyl 2-(3-bromo-5-fluorophenoxy)acetate relies heavily on the experience and intuition of chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process.

Machine learning models are also being developed to optimize reaction conditions. beilstein-journals.orgmpdata.fr By training on large datasets of experimental results, these models can predict the optimal solvent, temperature, catalyst, and base for a given transformation. rjptonline.org For the synthesis of this compound, an ML model could be used to fine-tune the conditions for the etherification step to maximize yield and minimize the formation of byproducts. This data-driven approach reduces the need for extensive trial-and-error experimentation, saving time and resources. researchgate.net

| Route | Precursors | Key Reaction Type | Potential Advantages |

| 1 | 3-bromo-5-fluorophenol (B1288921), Ethyl bromoacetate | Williamson Ether Synthesis | Readily available starting materials, well-established reaction. |

| 2 | 1,3-dibromo-5-fluorobenzene (B75295), Ethyl glycolate | Palladium-catalyzed C-O coupling | Potential for high functional group tolerance and milder conditions. |

| 3 | 3-bromo-5-fluorobenzaldehyde, Ethyl diazoacetate | Multi-step synthesis involving reduction and etherification | May offer alternative selectivity or access to related analogs. |

Exploration of Flow Chemistry and Continuous Manufacturing Processes

The production of fine chemicals, including intermediates like this compound, is traditionally carried out in batch reactors. However, there is a growing shift towards flow chemistry and continuous manufacturing due to their numerous advantages in terms of safety, efficiency, and scalability. uc.pt

In a flow process, reagents are continuously pumped through a network of tubes and reactors, where the reaction takes place. This approach offers superior heat and mass transfer compared to batch reactors, allowing for better control over reaction parameters and often leading to higher yields and purities. nih.gov For the synthesis of this compound, a flow setup could enable the safe handling of potentially hazardous reagents and the precise control of exothermic reactions.

Continuous manufacturing takes this a step further by integrating multiple reaction and purification steps into a single, uninterrupted process. This can significantly reduce production time and costs. The adoption of continuous manufacturing for fine chemicals is expected to grow, driven by the need for more efficient and sustainable production methods. uc.ptmoleculemaker.org

Table 2: Comparison of Batch vs. Flow Synthesis for Aryl Ethers

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio of microreactors |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small diffusion distances |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes at any given time, better temperature control |

| Scalability | Often requires re-optimization | Scalable by running the process for longer or using parallel reactors |

| Process Control | More challenging to maintain precise control | Precise control over temperature, pressure, and residence time |

Development of Novel Catalytic Systems for Selective Transformations of Aryl Ethers

The formation of the aryl ether linkage in this compound is a critical step in its synthesis. While the Williamson ether synthesis is a classic method, modern approaches often rely on transition metal catalysis for improved efficiency and scope. aobchem.com

Significant research is focused on developing novel palladium- and copper-based catalytic systems for C-O cross-coupling reactions. nih.govorganic-chemistry.org These catalysts often employ sophisticated ligands that enhance their activity and stability, allowing for reactions to be carried out under milder conditions and with a broader range of substrates. For the synthesis of this compound, advanced palladium catalysts could enable the coupling of less reactive aryl bromides or even chlorides, potentially opening up new synthetic routes. nih.gov

Furthermore, the field of photocatalysis is emerging as a powerful tool for the synthesis of fluorinated aromatic compounds. beilstein-journals.orgmpdata.fr Visible-light photoredox catalysis can facilitate the formation of C-F and C-O bonds under mild conditions, offering a potentially greener alternative to traditional methods. Research in this area could lead to novel, light-driven methods for the synthesis of this compound and related compounds.

In-situ and Operando Spectroscopy for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. In-situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis.

For the synthesis of this compound, in-situ Fourier-transform infrared (FTIR) spectroscopy could be used to track the consumption of reactants and the formation of the product in real-time. google.com This would allow for the precise determination of reaction endpoints and the identification of any reaction intermediates.

Operando Raman spectroscopy is another powerful technique for studying catalytic reactions under actual operating conditions. By coupling a Raman probe to a reactor, it is possible to obtain information about the structure of the catalyst and the adsorbed species during the reaction. This could be particularly valuable for understanding the mechanism of a palladium-catalyzed C-O coupling reaction in the synthesis of this compound. The data gathered from these techniques can be used to build kinetic models and optimize reaction conditions for improved performance.

Table 3: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Information Provided | Potential Application in Synthesis of this compound |

| In-situ FTIR | Concentration of reactants, products, and intermediates | Monitoring the progress of the Williamson ether synthesis or C-O coupling reaction. |

| Operando Raman | Catalyst structure, surface species, reaction kinetics | Elucidating the mechanism of a heterogeneous catalytic step. |

| In-situ NMR | Detailed structural information on species in solution | Identifying and characterizing reaction intermediates and byproducts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.